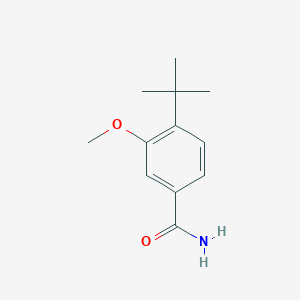

4-(Tert-butyl)-3-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

4-tert-butyl-3-methoxybenzamide |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H2,13,14) |

InChI Key |

NSMPQDUAJCABJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butyl 3 Methoxybenzamide and Analogues

Classical Amide Coupling Strategies

The most direct methods for synthesizing amides involve the formation of a bond between a carboxylic acid and an amine. These approaches are widely utilized due to their reliability and the commercial availability of starting materials.

The direct condensation of a carboxylic acid with an amine is a fundamental approach to amide synthesis. google.com This method typically involves heating the carboxylic acid, such as 4-(tert-butyl)-3-methoxybenzoic acid, with an amine source. While direct thermal condensation is possible, the reaction is often sluggish and requires high temperatures, which can be incompatible with sensitive functional groups.

To facilitate the reaction under milder conditions, acid or base catalysis can be employed. The process generally involves the reaction of a carboxylic acid with an amine, where an activating agent or high temperatures are used to drive the reaction towards the formation of the amide bond. researchgate.net For instance, the synthesis of N-substituted benzamides can be achieved through the condensation of carboxylic acids with tert-butyl amines. researchgate.net

A common laboratory-scale procedure involves the use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). In this method, the carboxylic acid is activated by DCC, and the resulting active intermediate is then attacked by the amine to form the amide. nih.gov

Table 1: Reagents for Direct Condensation

| Reagent/Catalyst | Role | Typical Conditions |

|---|---|---|

| Heat | Energy Input | High temperatures, often with removal of water |

| Acid (e.g., H₂SO₄) | Catalyst | Accelerates the reaction between the carboxylic acid and amine |

Modern organic synthesis frequently employs specialized coupling reagents to facilitate amide bond formation, particularly for challenging or sterically hindered substrates. uni-kiel.deresearchgate.net These reagents, originally developed for peptide synthesis, offer high efficiency and mild reaction conditions. uniurb.itthieme-connect.de

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a prominent example of such a reagent. apexbt.com It activates the carboxylic acid by forming a highly reactive OAt-active ester. sigmaaldrich.compeptide.com This intermediate readily reacts with an amine, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), to yield the desired amide. apexbt.comyoutube.com The reaction is typically fast and clean, minimizing the formation of byproducts and racemization in the case of chiral substrates. uni-kiel.depeptide.com

The mechanism involves the deprotonation of the carboxylic acid by the base, followed by attack on the HATU reagent to form the active ester. youtube.com The amine then displaces the active ester to form the stable amide bond. This method is highly effective for coupling electron-deficient amines and functionalized carboxylic acids. nih.gov

Other phosphonium (B103445) and uronium/aminium salt-based reagents like BOP, PyBOP, and HBTU are also widely used and function via a similar principle of forming active esters. sigmaaldrich.comnih.gov

Table 2: Common Peptide Coupling Reagents for Benzamide (B126) Synthesis

| Reagent | Full Name | Activating Group |

|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt (1-hydroxy-7-azabenzotriazole) |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | OBt (1-hydroxybenzotriazole) |

| PyBOP | (Benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate | OBt (1-hydroxybenzotriazole) |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | OBt (1-hydroxybenzotriazole) |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Carbodiimide |

Functional Group Transformations and Derivatization Routes

The hydration of a nitrile offers a direct route to a primary amide. For the synthesis of 4-(tert-butyl)-3-methoxybenzamide, this would involve the partial hydrolysis of 4-(tert-butyl)-3-methoxybenzonitrile. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Basic hydrolysis, often using hydrogen peroxide in an alkaline solution (the Radziszewski reaction), is a common method. commonorganicchemistry.comacs.org For example, using sodium hydroxide (B78521) and hydrogen peroxide can convert nitriles to amides, although careful monitoring is required to prevent further hydrolysis to the carboxylic acid. commonorganicchemistry.comacs.org Another approach involves the use of manganese dioxide, which can catalyze the conversion of nitriles to amides in the presence of water upon heating. google.com

Acid-catalyzed hydration involves protonating the nitrile to increase its electrophilicity, followed by the attack of water. libretexts.org

Table 3: Conditions for Nitrile to Amide Conversion

| Reagent(s) | Conditions | Key Feature |

|---|---|---|

| H₂O₂, NaOH/KOH | Mild heating | Classic Radziszewski reaction |

| MnO₂, H₂O | Heating in a solvent | Heterogeneous catalysis |

Palladium-catalyzed carbonylation reactions represent a powerful tool for constructing carbonyl compounds. nih.gov This methodology can be applied to the synthesis of N-arylbenzamides from aryl halides, carbon monoxide (or a CO source), and an amine. organic-chemistry.org This reaction, a type of three-component coupling, offers a regioselective route to benzamides. nih.gov

In a typical procedure, an aryl bromide or iodide is reacted with an amine under a carbon monoxide atmosphere in the presence of a palladium catalyst and a suitable ligand. nih.gov Xantphos is a ligand that has proven effective for the carbonylation of aryl bromides at atmospheric pressure to form various amides. nih.gov

Innovations in this field include the development of carbon monoxide-free protocols, which utilize CO surrogates. For example, N-substituted formamides can serve as the amide source in a palladium-catalyzed reaction with aryl halides, avoiding the handling of toxic CO gas. organic-chemistry.org Another approach uses molybdenum hexacarbonyl, Mo(CO)₆, as a solid source of CO. organic-chemistry.orgacs.org These methods are tolerant of a wide range of functional groups. organic-chemistry.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form a palladium-acyl complex. Subsequent reaction with the amine and reductive elimination yields the amide product and regenerates the Pd(0) catalyst. nih.gov

Reductive amination is a cornerstone reaction for the synthesis of amines from carbonyl compounds (aldehydes and ketones). organic-chemistry.org While not a direct method for producing the primary this compound, it is a crucial strategy for synthesizing the amine precursors required for N-substituted analogues.

The process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents are employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity; they readily reduce the protonated imine but not the starting ketone or aldehyde. youtube.commdpi.com

Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas can be used. youtube.com This method is widely applied in industrial settings. After the desired amine precursor is synthesized via reductive amination, it can then be coupled with 4-(tert-butyl)-3-methoxybenzoic acid using the classical amide coupling strategies described previously (see Section 2.1). This two-step sequence allows for the generation of a diverse library of N-substituted benzamide analogues.

Table 4: Common Methods for Reductive Amination

| Reducing Agent | Amine Source | Key Features |

|---|---|---|

| NaBH(OAc)₃ | Primary or Secondary Amine | Mild, selective, one-pot reaction |

| NaBH₃CN | Primary or Secondary Amine | Effective, but cyanide is toxic |

| H₂ / Pd/C | Primary or Secondary Amine | Catalytic, atom-economical, common in industry |

Weak Base-Promoted Rearrangement Mechanisms for Amide Generation

The formation of benzamides can be achieved through rearrangement reactions promoted by weak bases. One such method involves the synthesis of benzamide derivatives from substituted benzoic acids and amines. For instance, the reaction of substituted benzoic acids with piperidine, morpholine, or pyrrolidine (B122466) provides an efficient and environmentally friendly pathway to synthetic benzamide compounds. nih.gov In a typical procedure, the benzoic acid is first activated, often by forming an ester, which then reacts with the amine to yield the final amide product. This method has been used to synthesize a variety of benzamide derivatives in good to excellent yields. nih.gov

Another approach involves the direct condensation of carboxylic acids and amines. A reported green and efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst. researchgate.net This protocol offers several advantages, including mild reaction conditions, short reaction times, high yields, and the use of a recoverable catalyst. researchgate.net

The synthesis of N-triflylbenzamides, a class of strongly acidic benzamide derivatives, is typically achieved by the reaction between trifluoromethanesulfonamide (B151150) and an activated benzoyl derivative like benzoyl chloride. nih.gov These reactions are generally high-yielding, and the products can be easily purified by recrystallization. nih.gov

A series of novel tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized through the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. nih.gov This reaction employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) as coupling reagents in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov This method has proven effective for generating amide bonds with good yields. nih.gov

Advanced Transition Metal-Catalyzed Synthetic Protocols

The development of transition metal-catalyzed reactions has revolutionized the synthesis of complex molecules, and benzamides are no exception. These methods offer high levels of selectivity and efficiency, enabling the construction of intricate molecular architectures.

Rhodium-Catalyzed Annulation Reactions Involving N-Methoxybenzamides

Rhodium catalysts have proven to be particularly versatile in the synthesis of heterocyclic compounds derived from N-methoxybenzamides. These reactions often proceed via C-H activation, a process where a typically unreactive carbon-hydrogen bond is cleaved and replaced with a new bond. nih.govnih.gov

One notable example is the rhodium(III)-catalyzed chemodivergent annulation between N-methoxybenzamides and sulfoxonium ylides. rsc.org In this reaction, the sulfoxonium ylide acts as a carbene precursor, and the reaction pathway can be controlled by the choice of an acid additive, leading to two different classes of heterocyclic products. rsc.orgsnnu.edu.cn The proposed mechanism involves the cyclometalation of the N-methoxybenzamide to form a rhodacyclic intermediate. snnu.edu.cn Coordination of the sulfoxonium ylide, followed by α-elimination, generates a reactive rhodium α-oxo carbene species, which then undergoes migratory insertion to form a six-membered rhodacyclic intermediate that ultimately leads to the product. snnu.edu.cn

Another application of rhodium catalysis is the annulation of N-methoxybenzamides with ketenimines. nih.govacs.org The outcome of this reaction is dependent on the structure of the ketenimine. β-alkyl-substituted ketenimines undergo a formal [4+2] annulation to yield 3-iminoisoquinolin-1(2H)-ones, while β-ester substituted ketenimines lead to 3-aminoisoindolin-1-ones through a formal [4+1] annulation. nih.govacs.org

Furthermore, a rhodium-catalyzed [4+3] cycloaddition reaction between N-methoxybenzamides and gem-difluorocyclopropenes has been developed, providing an efficient route to fluorinated 2H-azepin-2-ones. x-mol.com

Directed C-H Metalation Strategies for Regioselective Functionalization

The use of directing groups in C-H activation reactions allows for precise control over the site of functionalization. nih.gov The N-methoxy amide (CONHOMe) moiety has emerged as a simple yet highly effective directing group for a variety of transition metal catalysts, including palladium, rhodium, and ruthenium. nih.govnih.gov This directing group guides the metal catalyst to a specific C-H bond, typically at the ortho position, enabling the introduction of various functional groups. nih.gov

The weakly coordinating nature of the N-methoxy amide is crucial to its success. nih.gov It allows for the formation of less stable metallacycle intermediates that are more readily functionalized compared to those formed with strongly coordinating directing groups. nih.gov This strategy has been successfully applied to a wide range of C-H activation transformations. nih.govnih.gov

For instance, the choice of directing group can influence the reaction pathway. In a comparison between N-pivaloyloxy and N-methoxy directing groups, the stronger chelation of the N-pivaloyloxy group led to a direct C-N bond reductive elimination. nih.gov In contrast, the weaker coordinating N-methoxy group resulted in protonation and the formation of an open vinyl-Rh(III) intermediate, leading to a different product through a Michael addition pathway. nih.gov

Considerations for Synthetic Pathway Efficiency and Scalability

The practical application of any synthetic method depends on its efficiency and scalability. While many novel catalytic systems demonstrate high efficacy on a small scale, their translation to large-scale industrial production presents significant challenges.

The use of heterogeneous catalysts, such as the previously mentioned diatomite earth@IL/ZrCl4, offers a distinct advantage in terms of scalability. researchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times, which enhances the economic and sustainable nature of the process. researchgate.net

Reaction Mechanisms and Mechanistic Investigations

Fundamental Insights into Amide Bond Formation Mechanisms

The amide bond is one of the most stable and common functional groups in organic chemistry, and its formation is a cornerstone of synthesis. nih.gov Traditionally, this involves the reaction of a carboxylic acid derivative with an amine. The high stability of the amide bond is due to resonance, which imparts a partial double-bond character to the C-N bond, making it planar and rotationally restricted. nih.gov

Modern methods have expanded the toolkit for amide synthesis. Biocatalytic approaches, for instance, utilize enzymes in low-water systems or ATP-dependent enzymes in aqueous media to form amide bonds under green and sustainable conditions. rsc.org Chemical methods have also evolved. A notable metal-free approach involves the use of an nBu4NI/TBHP catalyst system to mediate amide bond formation between aldehydes and aromatic tertiary amines. researchgate.net Another strategy is the Ritter Reaction, which provides a direct route to N-substituted amides. organic-chemistry.org This acid-induced reaction involves the nucleophilic addition of a nitrile to a stable carbenium ion, which can be generated from sources like tert-butyl alcohol, followed by hydrolysis to yield the N-tert-butyl amide. organic-chemistry.org

| Method | Reactants | Key Features |

| Classical Amidation | Carboxylic Acid Derivative + Amine | Foundational method, often requires activation of the carboxylic acid. |

| Ritter Reaction | Nitrile + Carbocation Source (e.g., t-BuOH) | Acid-catalyzed; efficient for N-tert-butyl amides. organic-chemistry.org |

| Metal-Free Catalysis | Aldehyde + Aromatic Tertiary Amine | Uses nBu4NI/TBHP system; avoids metal catalysts. researchgate.net |

| Biocatalysis | Acid/Ester + Amine | Employs enzymes; operates under mild, green conditions. rsc.org |

Exploration of C-H Activation and Functionalization Mechanisms

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for molecular functionalization, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. acs.org For aromatic amides, the amide functional group itself can act as a directing group, guiding the catalyst to a specific C-H bond, typically at the ortho position.

Rhodium(III)-catalyzed reactions of secondary aromatic amides with partners like maleimides showcase this principle. acs.org The amide's carbonyl oxygen can act as a weak coordinating group, facilitating the formation of a metallacyclic intermediate. For instance, in the reaction of N-phenyl benzamide (B126) with maleimide (B117702), a Rh(III) catalyst can selectively activate a C-H bond on the N-phenyl ring. acs.org This process begins with the formation of a six-membered rhodacycle intermediate, followed by coordination and insertion of the maleimide's alkene bond. acs.org The subsequent steps, including protodemetalation, yield the functionalized product and regenerate the active Rh(III) catalyst with the help of an oxidant like silver carbonate (Ag2CO3). acs.org

The control of regioselectivity—choosing which specific C-H bond to functionalize—is a critical challenge and a key advantage of directing group-assisted catalysis. acs.orgacs.org In substrates containing multiple aromatic rings, such as N-phenyl benzamides, the catalyst can be directed to either the benzamide ring or the N-phenyl ring.

Studies have shown that by carefully tuning reaction conditions, one can achieve high site selectivity. acs.org For example, the Rh(III)-catalyzed reaction between N-phenyl benzamide and maleimide can be directed to produce an alkenylated product at the ortho-position of the N-phenyl group with high selectivity. acs.org This selectivity is proposed to arise from the formation of a favored six-membered rhodacycle intermediate. acs.org Alternatively, under different conditions, subsequent intramolecular cyclization can occur. acs.org This demonstrates that the amide directing group, in concert with specific catalysts and additives, allows for precise control over the site of C-H functionalization. acs.orgacs.org

Detailed Studies of Rearrangement and Cycloaddition Mechanisms

Rearrangement and cycloaddition reactions offer powerful pathways to construct complex molecular architectures, including amides and heterocyclic systems.

The Beckmann rearrangement is a classic acid-mediated reaction that converts an oxime into an amide. masterorganicchemistry.comorganicreactions.org The mechanism involves the protonation of the oxime's hydroxyl group to create a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group, which moves from carbon to nitrogen, displacing water and forming a nitrilium ion. Subsequent attack by water and tautomerization yields the final amide product. masterorganicchemistry.comlibretexts.org This reaction is fundamental for synthesizing amides from ketone precursors.

[3+2] Cycloaddition reactions are another vital tool, used to construct five-membered heterocyclic rings. nih.gov In reactions involving nitrile oxides and alkenes, the presence of a nearby amide group can profoundly influence the stereochemical outcome. Theoretical studies on the reaction between a nitrile oxide and N-(cyclopent-2-en-1-yl)benzamide have shown that an intramolecular hydrogen bond can form between the amide N-H proton and the oxygen of the nitrile oxide in the transition state. This interaction stabilizes the transition state that leads to the syn cycloadduct, thereby directing the regioselectivity and stereoselectivity of the reaction. nih.gov The reaction proceeds via an asynchronous, one-step mechanism where the C-C bond forms ahead of the C-O bond. nih.gov

Catalytic Roles in Directing Reaction Pathways

Catalysts are central to modern organic synthesis, enabling reactions that would otherwise be impossible and directing reactants toward specific products. In the context of benzamides, various metal catalysts play distinct roles.

Rhodium(III) catalysts , as discussed, are highly effective for directing C-H activation reactions. acs.org In the presence of additives like AgSbF6 and an oxidant like Ag2CO3, [Cp*RhCl2]2 can catalyze the ortho-alkenylation of N-phenyl benzamides with maleimides. acs.org By slightly altering the conditions, the same starting materials can be guided toward a spiro-cyclization product, forming complex spiropyrrolidinetriones. acs.org This dual reactivity highlights the catalyst's role in navigating complex potential energy surfaces to achieve selective transformations.

Gold(I) catalysts are known to be effective in the cyclization of N-propargyl benzamides. Mechanistic studies using deuterium (B1214612) labeling have revealed that the rate-determining step of this reaction can switch depending on the solvent, from protodeauration to π-activation, showcasing the subtle interplay between the catalyst, substrate, and reaction environment. acs.org

Silver(I) catalysts have been employed in controlled [3+2] cycloaddition reactions of α,β-unsaturated nitroketones with isocyanides to construct polysubstituted pyrroles. acs.org The catalyst facilitates the cycloaddition while navigating potential side reactions.

| Catalyst System | Reaction Type | Mechanistic Role | Outcome |

| [Cp*RhCl2]2 / AgSbF6 | C-H Alkenylation / Annulation | Forms rhodacycle intermediate, directed by amide. acs.orgacs.org | Regioselective ortho-functionalization or spiro-cyclization. acs.orgacs.org |

| Johnphos-Au(I) | Alkyne Cyclization | π-activation of the alkyne. acs.org | Formation of oxazoline (B21484) products. acs.org |

| Ag(I) salts | [3+2] Cycloaddition | Lewis acid activation, stabilization of transition state. acs.org | Synthesis of polysubstituted pyrroles. acs.org |

| tert-Butyl Hydroperoxide (TBHP) | Oxidation | Radical generation for oxidation steps. nih.gov | Used as an oxidant in domino reactions to form quinazolinones. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Liquid Chromatography-Mass Spectrometry (LC/MS-ESI) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules like benzamides.

The primary application of LC/MS-ESI in the context of 4-(tert-butyl)-3-methoxybenzamide would be to assess its purity and confirm its molecular identity. In a typical analysis, the compound is dissolved in a suitable solvent and injected into the LC system. The LC column separates the target compound from any impurities. As the separated components elute from the column, they are introduced into the ESI source of the mass spectrometer.

In the ESI source, the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode. For this compound (molecular formula C₁₂H₁₇NO₂), the expected exact mass is 207.1259 g/mol . The mass spectrometer would be set to scan for the corresponding mass-to-charge ratio (m/z) of the protonated molecule, which would be approximately 208.1332. The detection of this specific m/z value serves to confirm the identity of the compound. The purity of the sample is determined by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all detected peaks.

| Parameter | Expected Value/Information |

| Retention Time (t_R) | Dependent on LC conditions (column, mobile phase, flow rate) |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Exact Mass | 207.1259 u |

| Observed [M+H]⁺ (m/z) | ~208.1332 |

| Purity (%) | Determined from the relative peak area in the chromatogram |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions within the crystal lattice.

Single-Crystal X-ray Diffraction Studies of this compound and its Polymorphs

To date, the single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible crystallographic databases. Consequently, no experimental data regarding its crystal system, space group, or unit cell dimensions are available. Furthermore, there is no published information on the existence of polymorphs for this specific compound.

For illustrative purposes, a study on the related compound, N-3-hydroxyphenyl-4-methoxybenzamide, revealed that it crystallizes in the monoclinic P2₁/c space group. sigmaaldrich.com A similar methodology would be applied to this compound. This would involve growing single crystals of the compound, mounting a suitable crystal on a diffractometer, and collecting diffraction data. The resulting data would be used to solve and refine the crystal structure, yielding a detailed model of the molecule's arrangement in the solid state.

The table below outlines the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction study.

| Crystallographic Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Volume (V) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Density (calculated) | Calculated density of the crystal |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Analysis of Intermolecular and Intramolecular Interactions within Crystal Lattices

The arrangement of molecules in a crystal is governed by a network of intermolecular and intramolecular interactions. Analysis of the crystal structure of this compound would allow for a detailed examination of these forces.

Intramolecular Interactions: These are interactions within a single molecule. In this compound, this would include the conformation of the molecule, such as the dihedral angle between the plane of the benzene (B151609) ring and the amide group. The presence of the bulky tert-butyl group and the methoxy (B1213986) group would influence the planarity of the molecule.

Although specific data for the title compound is unavailable, studies on similar molecules like N-3-hydroxyphenyl-4-methoxybenzamide have shown the importance of such interactions in defining the crystal packing. sigmaaldrich.com

Complementary Characterization Techniques

In addition to LC-MS and X-ray crystallography, other techniques can provide valuable information about the morphology and elemental composition of a compound.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. It is a valuable tool for characterizing the morphology, or the shape and size, of crystalline or powdered materials. For this compound, SEM analysis would reveal the particle size distribution, crystal habit (shape), and surface texture of the solid material.

No SEM images for this compound have been found in the scientific literature. However, a typical SEM analysis would involve mounting the powdered sample on a stub and coating it with a conductive material before imaging. The resulting micrographs would provide a visual representation of the material's solid-state morphology.

Energy Dispersive X-ray Spectroscopy (EDAX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDAX), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDAX detector measures the energy and intensity of these X-rays to identify and quantify the elemental composition of the sample.

For this compound (C₁₂H₁₇NO₂), an EDAX analysis would be expected to show the presence of Carbon (C), Nitrogen (N), and Oxygen (O). Hydrogen (H) is too light to be detected by standard EDAX. This analysis serves as a confirmation of the elemental makeup of the compound.

Specific EDAX data for this compound is not available. The table below summarizes the expected elemental composition.

| Element | Symbol | Expected Presence |

| Carbon | C | Yes |

| Hydrogen | H | Not Detected by EDAX |

| Nitrogen | N | Yes |

| Oxygen | O | Yes |

Polymorphism and Solid State Chemistry of 4 Tert Butyl 3 Methoxybenzamide

Identification and Characterization of Crystalline Polymorphic Forms

There is no published data on the existence of any crystalline polymorphs of 4-(tert-butyl)-3-methoxybenzamide. Consequently, their characterization by methods such as powder X-ray diffraction (PXRD) or single-crystal X-ray diffraction is not available.

Comparative Crystallographic Analysis of Polymorphic Structures

As no polymorphic structures have been identified, a comparative crystallographic analysis is not possible. This includes:

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks in Solid State

The specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking, that govern the crystal packing of this compound have not been elucidated.

Studies on Polymorphic Transitions and Thermodynamic Stability

There are no studies on the thermodynamic relationships between potential polymorphs of this compound. This includes:

Computational Modeling of Phase Transitions and Energy Landscapes

The prediction and understanding of crystalline polymorphs from a computational standpoint is a pivotal aspect of modern solid-state science. researchgate.net Computational methods serve as a valuable complement to experimental screening by providing insight into the potential crystal packing arrangements a molecule can adopt. researchgate.netnih.gov This process revolves around exploring the crystal energy landscape to identify the most stable lattice structures under various conditions.

Crystal Structure Prediction (CSP): The foundation of modeling polymorphism is Crystal Structure Prediction (CSP). CSP methodologies aim to generate a comprehensive set of possible crystal structures for a given molecule, ranking them by their lattice energy. researchgate.net This thermodynamic approach, while sometimes overestimating the number of likely polymorphs, is crucial for identifying low-energy structures that are at risk of appearing during crystallization. nih.gov The process typically begins with determining the stable conformations of the molecule, which are then used to generate thousands of potential crystal packing arrangements in common space groups. nih.gov

Energy Landscapes: The generated structures form a crystal energy landscape, which is a mapping of potential crystal structures against their energies. soton.ac.uk A thorough understanding of this landscape is essential for predicting which polymorphs are most likely to be observed. soton.ac.uk The global minimum on this landscape represents the thermodynamically most stable form at 0 K. nih.gov However, kinetically favored (metastable) forms can also exist and are often found within a small energy window above the global minimum, typically within about 7.2 kJ/mol. nih.gov Computational techniques like Density Functional Theory (DFT) and ab initio molecular dynamics can be employed to refine these energy landscapes and simulate phase transitions. nih.govaps.org For instance, molecular dynamics simulations can provide insights into the transition mechanisms between different polymorphic forms at finite temperatures. mdpi.com

The table below illustrates the kind of data generated from CSP studies, using the pharmaceutical compound iproniazid (B1672159) as an example, showcasing the predicted energy differences between potential polymorphs.

Table 1: Example of Crystal Structure Prediction (CSP) Landscape Data for Iproniazid This table is illustrative of data from a typical CSP study and is based on findings for iproniazid, not this compound.

| Predicted Form | Energy Relative to Global Minimum (kJ/mol) | Space Group | Calculated Density (g/cm³) | Notes |

|---|---|---|---|---|

| Global Minimum | 0.0 | P2₁/c | 1.25 | Not initially found experimentally. |

| Form I | +0.5 | P2₁/c | 1.24 | Experimentally observed form. |

| Form II | +2.0 | P-1 | 1.23 | Experimentally observed metastable form. |

| Form III | +6.5 | P2₁/c | 1.20 | Metastable form, predicted and later found. nih.gov |

Computational approaches can also model the influence of external factors like pressure on phase stability. nih.gov By calculating thermodynamic parameters, scientists can predict pressure-induced phase transitions, as demonstrated in studies of compounds like chlorothiazide, where a transition between two forms (Form I and Form II) was successfully simulated. nih.gov

Implications for Crystallization Processes and Material Science Applications

The study of polymorphism has profound implications for both the controlled crystallization of a compound and its application in material science. materialsciencejournal.org Different polymorphs of the same chemical entity can exhibit distinct physicochemical properties, including solubility, melting point, stability, and mechanical strength, which directly impacts their functionality. nih.govresearchgate.net

Implications for Crystallization: A comprehensive understanding of the solid-form landscape of a compound like this compound allows for the targeted design of crystallization processes to produce a desired polymorph. nih.gov Key factors that can be manipulated include:

Solvent Selection: The choice of solvent can dictate which polymorph nucleates and grows, as different polymorphs have varying solubilities.

Temperature and Cooling Rate: Crystallization temperature and cooling profiles can favor either the thermodynamically stable form (via slow cooling) or a metastable form (via rapid cooling). mdpi.com

Pressure: Applying high pressure can be a method to access novel polymorphic forms that are not obtainable under ambient conditions. nih.gov

By combining CSP with experimental screening, it is possible to "de-risk" the solid-form landscape, minimizing the chance of a more stable, and potentially less soluble, polymorph appearing unexpectedly late in a development process. nih.gov This synergistic approach was successfully used for iproniazid, where CSP predicted a significant risk of polymorphism, leading to the experimental discovery of three new forms. nih.gov

Material Science Applications: The ability to control which crystalline form of a material is produced is a cornerstone of materials science. materialsciencejournal.org Polymorphism allows for the fine-tuning of material properties without altering the chemical composition. materialsciencejournal.orgmaterialsciencejournal.org For organic functional materials, properties derived from crystal packing are critical. These include:

Optical Properties: Different packing arrangements can affect properties like color and refractive index, which is relevant for pigments and optical components.

Mechanical Properties: The hardness, elasticity, and tabletability of a crystalline powder are dependent on its polymorphic form, a critical consideration in the pharmaceutical industry. researchgate.net

Electronic Properties: In organic electronics, the intermolecular arrangement within a crystal can significantly influence charge transport and other electronic characteristics.

The existence of multiple crystalline forms, arising from different molecular conformations or packing modes, is a widespread phenomenon that is crucial in the development of pharmaceuticals, pigments, agrochemicals, and other advanced materials. materialsciencejournal.orgmaterialsciencejournal.org

Derivatization and Structural Modification Strategies for Research Applications

Systematic Exploration of Substituent Effects on the Benzamide (B126) Scaffold

The benzamide scaffold is a foundational structure in medicinal chemistry and materials science. The specific substitution pattern of 4-(tert-butyl)-3-methoxybenzamide, featuring both a sterically demanding group and an electron-releasing group, makes it an interesting subject for structure-activity relationship (SAR) studies. In research, the systematic modulation of substituents on the benzamide ring is a key strategy to fine-tune a molecule's properties. nih.gov

The tert-butyl group, being large and hydrophobic, can significantly influence a molecule's ability to fit into a biological target's binding pocket and can affect its solubility and metabolic stability. The methoxy (B1213986) group, an electron-donating substituent, alters the electronic distribution within the aromatic ring, which can modulate binding affinities and reactivity. Researchers in fields like drug discovery systematically replace, remove, or reposition such groups to map their influence on a compound's function. For instance, in the development of dual-target ligands, understanding the SAR of the benzamide moiety is crucial for achieving the desired activity at multiple biological targets. researchgate.net The exploration of these substituent effects allows for the development of compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Rational Design and Introduction of Diverse Functional Groups for Specific Academic Studies

Benzamide derivatives are highly valued as versatile building blocks in organic synthesis, which allows for the rational design of novel compounds for specific research purposes. nih.gov Starting with a core structure like this compound, chemists can introduce a wide array of functional groups to probe biological systems or create materials with novel properties. This rational design approach is predicated on a foundational understanding of the target system or desired property.

For example, functional groups can be introduced to:

Introduce new binding interactions: Adding hydrogen bond donors or acceptors to interact with specific residues in an enzyme or receptor.

Alter electronic properties: Incorporating electron-withdrawing or electron-donating groups to modify the molecule's redox potential or photophysical characteristics.

Attach reporter groups: Linking fluorescent tags or radioactive isotopes to visualize the molecule's path in biological systems.

Improve pharmacokinetic properties: Modifying the structure to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

This targeted approach has been instrumental in developing multi-target drugs, where a single molecule is designed to interact with several biological targets simultaneously. nih.gov

Synthesis and Investigation of Related Benzamide Derivatives

Building upon the core benzamide scaffold, researchers have synthesized and investigated numerous derivatives to explore new chemical spaces and functionalities.

The synthesis of N-arylbenzamides involves the formation of an amide bond between a benzoyl derivative and an aniline (B41778) derivative. A common synthetic route is the coupling reaction between an aryl halide and a primary amide, which can be facilitated by a suitable catalyst. bohrium.com In the context of this compound, this would involve reacting it with various aryl halides or, conversely, reacting 4-(tert-butyl)-3-methoxybenzoyl chloride with various anilines.

The 1,3,4-thiadiazole (B1197879) ring is a privileged heterocycle in medicinal chemistry, known for its diverse biological activities. The incorporation of this moiety into a benzamide structure can lead to compounds with novel properties. Specifically, derivatives containing the 5-mercapto-1,3,4-thiadiazol-2-yl group have been synthesized and studied.

One synthetic approach involves reacting a methoxybenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol (B144363) in a solvent like toluene (B28343) under reflux. isiarticles.com This directly links the benzoyl and thiadiazole units through an amide bond. An alternative method uses coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) to facilitate the amide bond formation between a benzoic acid and the aminothiadiazole. ubaya.ac.id

These studies demonstrate the synthetic accessibility of these hybrid molecules and their thermal stability. isiarticles.com The resulting compounds merge the chemical features of both the benzamide and the mercapto-thiadiazole moieties, making them interesting candidates for further investigation in various fields of chemical and biological research. isiarticles.comubaya.ac.id

| Starting Benzoyl Moiety | Coupled Heterocycle | Resulting Derivative Class | Reported Findings | Reference |

|---|---|---|---|---|

| 2-Methoxybenzoyl chloride | 5-Amino-1,3,4-thiadiazole-2-thiol | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | Thermally stable up to 403 K. | isiarticles.com |

| 3-Methoxybenzoyl chloride | 5-Amino-1,3,4-thiadiazole-2-thiol | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide | Characterized by NMR and mass spectrometry. | isiarticles.com |

| 4-Methoxybenzoyl chloride | 5-Amino-1,3,4-thiadiazole-2-thiol | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide | Characterized by NMR and mass spectrometry. | isiarticles.com |

| Various Phenylacetic Acids | 5-Amino-1,3,4-thiadiazole-2-thiol | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives | Synthesized via EDC/HOBt coupling. | ubaya.ac.id |

The introduction of a cinnamoyl group onto the nitrogen of a methoxybenzamide creates a larger, conjugated π-system. The cinnamoyl moiety, with its α,β-unsaturated carbonyl structure, acts as an electron acceptor, while the methoxy-substituted benzene (B151609) ring can act as an electron donor. This donor-π-acceptor (D-π-A) architecture is of significant interest for its potential in nonlinear optics and as a fluorescent probe. rsc.org

The electronic properties of such analogues can be modulated and studied in several ways:

Solvatochromism : The compound's absorption or fluorescence spectrum can shift depending on the polarity of the solvent it is dissolved in. This phenomenon, known as solvatochromism, indicates a change in the difference between the ground and excited state dipole moments and provides insight into the molecule's electronic behavior. isiarticles.combookpi.org

Computational Studies : Methods like Density Functional Theory (DFT) are used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's electronic transitions, kinetic stability, and chemical reactivity. researchgate.netsci-hub.se Modifying the structure and observing the change in this gap is a key aspect of electronic property modulation.

Spectroscopy : UV-Visible absorption and fluorescence spectroscopy are used to experimentally measure the electronic transitions. The position and intensity of the spectral peaks provide direct information about the molecule's electronic structure. rsc.org

By synthesizing N-cinnamoyl-4-methoxybenzamide analogues, researchers can create molecules whose electronic properties are tunable, making them candidates for applications in sensors, molecular switches, and organic electronics.

In target-oriented synthesis, a molecular scaffold serves as a rigid and reliable framework upon which various functional groups can be built to achieve a precise interaction with a biological target. The benzamide structure is an excellent scaffold due to its synthetic accessibility, chemical stability, and proven ability to participate in key binding interactions, such as hydrogen bonding. researchgate.netnih.gov

A notable example is the use of an N-benzylbenzamide scaffold to design dual-target modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net In this work, the benzylamide structure was identified as a merged pharmacophore that could interact with both targets. By performing structure-activity relationship studies on this scaffold, researchers were able to develop a potent dual modulator. researchgate.net Similarly, benzimidazole (B57391) scaffolds, which often incorporate amide linkages, have been used to create hybrid molecules targeting multiple inflammatory pathways. bookpi.org This strategy of using a well-understood core like a benzamide to build complexity for a specific purpose is a cornerstone of modern medicinal chemistry.

Tetrahydroisoquinoline-Benzamide and Pyrazole-Benzamide Hybrid Structures

The fusion of a benzamide moiety with heterocyclic rings like tetrahydroisoquinoline and pyrazole (B372694) can lead to the creation of hybrid molecules with unique pharmacological profiles. While direct studies on the synthesis of such hybrids from this compound are not extensively documented, general synthetic strategies for related compounds offer insights into potential methodologies.

For instance, the synthesis of tetrahydroisoquinolinyl benzamides often involves the amidation of a substituted tetrahydroisoquinoline with a corresponding benzoyl chloride. In a hypothetical synthesis involving this compound, one could envision the reaction of 4-(tert-butyl)-3-methoxybenzoyl chloride with a suitable amino-functionalized tetrahydroisoquinoline. The resulting hybrid's properties would be influenced by the steric and electronic characteristics of the 4-(tert-butyl)-3-methoxybenzoyl group.

Similarly, pyrazole-benzamide hybrids are of significant interest. General synthetic routes to pyrazole-based inhibitors often start from acetophenones, which are then elaborated into the pyrazole core. nih.gov A plausible approach to a this compound-pyrazole hybrid could involve the initial synthesis of a pyrazole with a reactive amine or carboxylic acid group, which is then coupled with 4-(tert-butyl)-3-methoxybenzoic acid or its corresponding amine. For example, a one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, which proceeds through a solvent-free condensation and subsequent reduction. mdpi.com This highlights a potential pathway for incorporating a substituted benzamide.

Piperazine-Benzamide and Imidamide Derivatives for Scaffold Exploration

Piperazine (B1678402) is a privileged scaffold in drug discovery, and its incorporation into a benzamide structure can modulate physicochemical properties such as solubility and basicity. The synthesis of piperazine-benzamide derivatives typically involves the acylation of a piperazine ring with a benzoyl chloride. While specific examples starting from 4-(tert-butyl)-3-methoxybenzoyl chloride are not readily found in the literature, the general synthetic accessibility of such compounds is high. The tert-butyl and methoxy substituents on the benzamide ring would be expected to influence the resulting derivative's conformation and receptor-binding interactions.

Research on various piperazine derivatives has shown their potential as antimicrobial and antifungal agents. researchgate.net The general synthetic scheme often involves the coupling of a substituted benzenethiol (B1682325) with a chloro-nitrobenzene, followed by reduction of the nitro group and cyclization to form the piperazine ring. researchgate.net Subsequent derivatization at the piperazine nitrogen allows for the introduction of various functionalities, including a 4-(tert-butyl)-3-methoxybenzoyl group.

Imidamide derivatives represent another class of compounds for scaffold exploration. However, specific synthetic routes and research findings concerning imidamide derivatives of this compound are not well-documented in publicly available literature.

Polyhydroxy-N-alkyl-benzamide Derivatives as Structural Analogues

The synthesis of polyhydroxy-N-alkyl-benzamide derivatives as structural analogues of this compound can provide valuable insights into the role of the methoxy group and allow for the exploration of hydrogen bonding interactions. A common strategy to obtain hydroxybenzamides is the deprotection of the corresponding methoxy-substituted precursors. For instance, the removal of methoxy protecting groups can be achieved using reagents like boron tribromide.

While direct studies on polyhydroxy analogues of this compound are limited, research on related structures, such as methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides, demonstrates the feasibility of such transformations. In these studies, the presence of hydroxy groups was found to enhance the antioxidant activity of the benzazole derivatives.

Elucidation of Structure-Property Relationships in Derivatized Benzamide Systems

The systematic modification of the this compound scaffold allows for the elucidation of structure-property relationships (SPRs) and structure-activity relationships (SARs). The bulky tert-butyl group at the 4-position significantly influences the molecule's lipophilicity and can provide a crucial anchoring point within a receptor's binding pocket. The methoxy group at the 3-position, being an electron-donating group, affects the electronic properties of the aromatic ring and can participate in hydrogen bonding interactions, either directly or after demethylation to a hydroxyl group.

Studies on related benzamide derivatives have provided valuable SAR data. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the methoxy group's position and the nature of other substituents were found to be critical for their inhibitory activity against 12-lipoxygenase. nih.gov

Table of Investigated Structural Modifications and Their Potential Impact:

| Modification Type | Example Scaffold | Potential Impact on Properties |

| Hybridization | Tetrahydroisoquinoline | Altered pharmacological profile, potential for CNS activity |

| Hybridization | Pyrazole | Introduction of new hydrogen bonding sites, potential for kinase inhibition |

| Derivatization | Piperazine | Increased solubility and basicity, modulation of pharmacokinetic properties |

| Analogue Synthesis | Polyhydroxy-N-alkyl | Enhanced hydrogen bonding capacity, potential for increased antioxidant activity |

Role and Applications in Advanced Organic Synthesis and Materials Science

4-(Tert-butyl)-3-methoxybenzamide as a Building Block in Complex Chemical Synthesis

While direct and extensive research on this compound as a standalone building block in complex synthesis is not widely documented in the provided results, the principles of benzamide (B126) chemistry allow for its theoretical application in various synthetic strategies. Benzamides, in general, are versatile intermediates. mdpi.comnih.gov For instance, the amide functionality can act as a directing group in C-H activation reactions, guiding the introduction of new substituents at specific positions on the aromatic ring. acs.orgacs.orgacs.org The tert-butyl group on this compound would likely exert a strong steric influence, potentially directing reactions to less hindered positions. Furthermore, the methoxy (B1213986) group can modulate the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions.

Substituted benzamides are recognized as valuable building blocks in organic synthesis, facilitating the creation of diverse and complex molecular architectures. mdpi.comnih.gov The synthesis of various benzamide derivatives often involves straightforward and accessible chemical transformations. mdpi.comnih.gov

Utilization of Benzamide Scaffolds in Catalyst and Ligand Design

Benzamide scaffolds are integral to the design of ligands for various metal-catalyzed reactions. enamine.netresearchgate.netnih.gov Ligands play a crucial role in catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the reactivity, selectivity, and stability of the catalyst. nih.govchemscene.com The amide group within a benzamide structure can coordinate to a metal center, and the substituents on the aromatic ring can be tailored to fine-tune the ligand's properties. This allows for the development of highly specialized catalysts for specific transformations.

The versatility of benzamide-derived ligands is evident in their application in various cross-coupling reactions and C-H functionalization processes. enamine.netnih.gov For example, they can be part of bidentate or pincer-type ligand frameworks that offer enhanced stability to the metal complex. researchgate.net The ability to systematically modify the benzamide structure allows for the creation of a library of ligands with diverse properties, which is essential for catalyst optimization.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis and as organocatalysts in their own right. enamine.netrsc.orgbeilstein-journals.orgcapes.gov.br Benzimidazole-derived precursors are commonly used in the synthesis of NHC ligands. researchgate.netresearchgate.net The general strategy involves the synthesis of a benzimidazolium salt, which is then deprotonated to generate the free carbene. beilstein-journals.org This carbene can then be coordinated to a metal center to form an NHC complex.

The synthesis of these NHC precursors often starts from readily available materials and involves well-established chemical transformations. beilstein-journals.orgresearchgate.net While the direct use of this compound in the synthesis of NHC precursors is not explicitly detailed, the broader chemistry of benzamides suggests its potential as a starting material for more complex benzimidazole (B57391) structures that could then be converted to NHC precursors. The synthesis of pyrazine (B50134) carboxamides, for example, has been proposed to involve an NHC intermediate. nih.gov Various methods exist for generating NHCs from their precursors, including the use of strong bases or the cleavage of NHC-CO2 adducts. beilstein-journals.orgtcichemicals.comnih.gov

Contributions to the Synthesis of Diverse Organic Molecules and Architectures

The benzamide moiety is a key structural feature in a wide array of organic molecules with diverse biological and material properties. mdpi.comnih.govresearchgate.netnih.govnih.gov The synthesis of these molecules often leverages the chemical reactivity of the benzamide functional group and the aromatic ring. For example, substituted benzamides can be prepared through the coupling of a benzoic acid derivative with an amine. nih.gov

The development of novel benzamide derivatives has led to the discovery of compounds with potential applications in medicinal chemistry, such as antitumor agents. researchgate.netnih.govnih.govresearchgate.net The modular nature of benzamide synthesis allows for the systematic variation of substituents to explore structure-activity relationships. mdpi.com

Development of Novel Materials Based on Benzamide Architectures

The structural features of benzamides, including their ability to form hydrogen bonds via the amide group, make them attractive building blocks for the development of novel materials. These intermolecular interactions can lead to the formation of well-ordered supramolecular structures.

Benzamide-based structures are being explored for their potential in various materials science applications. For instance, the incorporation of benzamide units into polymer backbones or as pendant groups can influence the material's thermal stability, mechanical properties, and self-assembly behavior. While specific examples utilizing this compound in materials science are not prominent in the search results, the general principles of benzamide chemistry suggest its potential utility in creating materials with tailored properties. The tert-butyl group could impart solubility and influence packing in the solid state, while the methoxy and amide groups offer sites for hydrogen bonding and coordination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.